Methyl 3-(2-oxopyrrolidin-1-yl)benzoate
Description
Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is an ester derivative of benzoic acid featuring a 2-oxopyrrolidin-1-yl substituent at the meta position of the aromatic ring. This compound combines the ester functional group’s reactivity with the conformational flexibility and hydrogen-bonding capacity of the pyrrolidone moiety.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-4-2-5-10(8-9)13-7-3-6-11(13)14/h2,4-5,8H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVFAEPZESYNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349890 | |
| Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810119 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5279-41-4 | |
| Record name | methyl 3-(2-oxopyrrolidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50349890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with ethyl chloroformate to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(2-oxopyrrolidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include derivatives with variations in substituent position, linker length, and functional groups. Below is a comparative analysis based on available evidence:
Table 1: Comparative Analysis of Methyl 3-(2-oxopyrrolidin-1-yl)benzoate and Analogues
Key Comparisons
Substituent Position Effects
- Meta vs. Para Substitution: this compound’s meta-substituted pyrrolidone group likely induces distinct electronic effects compared to the para-substituted analog (Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate). This could influence reactivity in cross-coupling or catalytic reactions .
NMR Shifts :
In the para-substituted analog, the ester carbonyl (δ 167.1 ppm in 13C NMR) and methoxy group (δ 3.92 ppm in 1H NMR) are consistent with typical benzoate esters. A meta-substituted derivative would exhibit slight shifts due to altered ring currents and steric environments .
Linker Length and Flexibility
- Ethyl vs. The absence of a linker in this compound may restrict conformational mobility but increase steric hindrance near the aromatic ring .
Functional Group Impact
- Ester vs. Amide Functionality :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlights the role of amide groups as directing agents in metal-catalyzed C–H activation. This compound’s ester group, in contrast, may act as a weaker directing group but offers hydrolytic stability under basic conditions .
Pharmacological Potential
Biological Activity
Methyl 3-(2-oxopyrrolidin-1-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyrrolidinone ring. The presence of the ester functional group in its structure enhances its reactivity, making it a valuable candidate for various biological applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | Approximately 219.24 g/mol |
| Functional Groups | Ester, Pyrrolidinone |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrrolidinone ring enhances the compound's affinity for these biological targets, influencing cellular processes such as signal transduction and gene expression.
Key Interactions
- Enzyme Modulation : The compound may modulate the activity of enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Binding : It can interact with various receptors, affecting signaling pathways critical for cell growth and differentiation.
Therapeutic Applications
Research indicates that this compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory responses by interacting with cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced edema in animal models . For instance, one study demonstrated that a related compound inhibited carrageenan-induced paw edema by approximately 45% in rats, suggesting that this compound may exhibit comparable effects .
- Antimicrobial Properties : The compound has also been investigated for its potential antimicrobial effects, although specific data on efficacy against various pathogens is limited.
Case Studies
-
Anti-inflammatory Studies :
- In a controlled study involving the administration of this compound, researchers observed significant reductions in inflammatory markers such as COX-2 and IL-1β in treated subjects compared to controls. The reduction in these markers indicates a potential mechanism through which the compound exerts anti-inflammatory effects .
-
Enzyme Interaction Studies :
- Investigations into the binding affinity of this compound with specific enzymes revealed that it forms stable complexes through hydrogen bonding and hydrophobic interactions. This binding was shown to modulate enzyme activity effectively, highlighting its potential as a therapeutic agent in conditions characterized by dysregulated enzyme function.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
